1,3-Propanediamine, N-[3-(isooctyloxy)propyl]-
CAS No.: 27215-25-4
Cat. No.: VC18408087
Molecular Formula: C14H32N2O
Molecular Weight: 244.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27215-25-4 |
|---|---|
| Molecular Formula | C14H32N2O |
| Molecular Weight | 244.42 g/mol |
| IUPAC Name | N'-[3-(6-methylheptoxy)propyl]propane-1,3-diamine |
| Standard InChI | InChI=1S/C14H32N2O/c1-14(2)8-4-3-5-12-17-13-7-11-16-10-6-9-15/h14,16H,3-13,15H2,1-2H3 |
| Standard InChI Key | HEVQBLROGBPURW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCCCCOCCCNCCCN |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- features a propane backbone substituted with two amine groups and a branched isooctyloxy (C₈H₁₇O) chain. The primary amine resides at the first carbon, while the secondary amine is attached to the third carbon via a propyl spacer linked to the isooctyloxy group . This configuration is represented by the SMILES notation CC(C)CCCCCOCCCNCCCN and the InChIKey HEVQBLROGBPURW-UHFFFAOYSA-N .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₃₂N₂O | |
| Molecular Weight | 244.42 g/mol | |
| CAS Registry Number | 27215-25-4 | |
| IUPAC Name | N'-[3-(6-methylheptoxy)propyl]propane-1,3-diamine |
The branched isooctyloxy group enhances lipophilicity, making the compound soluble in organic solvents while the amine groups enable hydrogen bonding and ionic interactions.
Synthesis and Chemical Reactivity
Synthetic Pathways
Although detailed protocols are proprietary, the compound is synthesized through sequential nucleophilic substitutions. A proposed route involves:
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Alkoxylation: Reaction of isooctanol with 3-chloropropanol to form 3-(isooctyloxy)propanol.
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Amine Functionalization: Conversion of the alcohol to a bromide followed by amination with 1,3-propanediamine.
The primary and secondary amines participate in alkylation, acylation, and condensation reactions, forming stable intermediates for polymer cross-linking.
Stability and Reactivity
The compound’s amines render it hygroscopic and reactive toward electrophiles. Storage under inert atmospheres is recommended to prevent oxidation or carbamate formation.
Physicochemical Properties
Physical State and Solubility
1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- is a liquid at room temperature, with solubility in polar aprotic solvents (e.g., acetonitrile) and limited water solubility due to its hydrophobic chain.
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Density | ~0.85–0.90 g/cm³ (estimated) | |
| Boiling Point | 250–300°C (estimated) | |
| Refractive Index | ~1.45–1.50 (estimated) |
Spectroscopic Characterization
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IR Spectroscopy: N-H stretches (3300–3500 cm⁻¹), C-O-C stretches (1100–1250 cm⁻¹).
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NMR: δ 1.0–1.5 ppm (isooctyl CH₃), δ 2.5–3.5 ppm (amine and oxypropyl CH₂).
Industrial and Research Applications
Surfactants and Emulsifiers
The compound’s amphiphilic structure enables micelle formation, making it effective in asphalt emulsions and paint dispersants . Its unreactivity with cations enhances utility in adhesive formulations .
Polymer Chemistry
As a diamine, it serves as a cross-linker in polyurethanes and epoxies, improving thermal stability and mechanical strength .
Catalysis
In urethane production, it accelerates isocyanate-alcohol reactions, reducing curing times .
Analytical and Regulatory Considerations
Chromatographic Analysis
Reverse-phase HPLC with acetonitrile/water mobile phases (pH adjusted with H₃PO₄ or HCOOH) achieves baseline separation.
Comparative Analysis with Analogous Diamines
Table 3: Comparison with Related Diamines
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